H-Gly-Gly-Arg-anilide
Description
Significance of Peptide Derivatives in Biochemical and Medicinal Chemistry Research
Peptide derivatives, which are modifications of naturally occurring peptides, are of paramount importance in biochemical and medicinal chemistry. jocpr.commdpi.com These modifications can involve alterations to the peptide backbone, the incorporation of unnatural amino acids, or the addition of various chemical moieties. jocpr.commdpi.com Such changes are designed to enhance specific properties, such as stability against enzymatic degradation, improved solubility, or altered biological activity. jocpr.comchemimpex.com
In medicinal chemistry, peptide derivatives are explored for their therapeutic potential in a wide range of diseases, including oncology, immunology, and cardiovascular conditions. chemimpex.comontosight.aichemimpex.com They can be designed to mimic or block the interactions of natural peptides with their receptors or enzymes, thereby modulating biological pathways. mdpi.com The development of peptidomimetics, which are molecules that mimic the structure and function of peptides, represents a significant area of research aimed at creating drugs with improved pharmacokinetic profiles. jocpr.comnih.gov
In biochemical research, peptide derivatives are indispensable tools. They serve as specific substrates for enzymes, inhibitors to probe enzyme mechanisms, and ligands for studying receptor binding and function. chemimpex.comontosight.ai The ability to synthesize peptides with specific sequences and modifications allows researchers to dissect complex biological processes at the molecular level. chemimpex.com
Overview of H-Gly-Gly-Arg-anilide as a Research Tool and Enzyme Substrate
This compound is primarily utilized in research as a sensitive and stable substrate for a specific class of enzymes known as proteases. hongtide.com Its structure, particularly the arginine residue, makes it a target for enzymes that cleave peptide bonds after basic amino acids. The anilide group at the C-terminus is key to its function as a research tool. When the peptide bond between arginine and the anilide is cleaved by an enzyme, the released anilide product can be detected, often through a colorimetric or fluorometric assay. This allows for a quantitative measurement of the enzyme's activity.
This compound is particularly noted as a substrate for enzymes such as trypsin, urokinase, and tissue-type plasminogen activator. hongtide.com The ability to monitor the activity of these enzymes is crucial in various research contexts, from understanding their physiological roles to screening for potential inhibitors in drug discovery programs. The acetate (B1210297) salt form of this compound is often used to enhance its solubility in aqueous buffers, making it more convenient for laboratory use. chemimpex.com
Historical Context of Tripeptide Amide Substrates in Enzymology
The use of small synthetic peptide substrates, including tripeptide amides, has a long history in the field of enzymology. Early studies of proteolytic enzymes often relied on large protein substrates, which could be complex to work with and did not always allow for precise kinetic analysis. The development of well-defined, small synthetic substrates revolutionized the study of proteases.
Tripeptide amides, in particular, offered a good balance of specificity and reactivity. The three amino acid sequence could be tailored to match the known or predicted specificity of a particular enzyme, while the amide linkage provided a site for cleavage. The use of chromogenic or fluorogenic leaving groups, such as p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC), attached to the C-terminus of the peptide, allowed for simple and continuous spectrophotometric or fluorometric assays of enzyme activity. medchemexpress.com
Research into the substrate specificity of various enzymes has utilized libraries of synthetic tripeptides. For instance, studies on amidating enzymes in the pituitary gland used a series of tripeptides to probe the structural requirements for substrate recognition and processing. nih.govnih.gov These investigations revealed the importance of specific amino acid residues at different positions within the peptide for efficient enzymatic conversion. nih.gov The development and application of such tripeptide substrates have been instrumental in characterizing the kinetics and mechanisms of a wide array of enzymes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H25N7O3 |
|---|---|
Molecular Weight |
363.42 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide |
InChI |
InChI=1S/C16H25N7O3/c17-9-13(24)21-10-14(25)23-12(7-4-8-20-16(18)19)15(26)22-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,17H2,(H,21,24)(H,22,26)(H,23,25)(H4,18,19,20)/t12-/m0/s1 |
InChI Key |
UHCNIPHINRNOFE-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |
sequence |
GGR |
Origin of Product |
United States |
Synthesis and Chemical Modification of H Gly Gly Arg Anilide
Methodologies for Peptide Synthesis of H-Gly-Gly-Arg-anilide and its Analogues
The creation of the peptide backbone of this compound requires the sequential formation of amide bonds between glycine (B1666218), a second glycine, and arginine. This can be achieved through several established synthetic routes.
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for preparing peptides by sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin. peptide.com
The two primary strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches, named for the protecting groups used for the temporary protection of the α-amino group and the permanent protection of side chains, respectively. du.ac.in The Fmoc/tBu strategy is often preferred due to its use of milder cleavage conditions. du.ac.in
For the synthesis of an anilide like this compound, the synthesis would typically commence by anchoring the C-terminal arginine to the resin. However, since the final product is a C-terminal anilide, a more common strategy involves preparing an Nα-protected Arginine-anilide first and then coupling it to the resin or building the peptide chain onto it. Alternatively, specialized resins can be used to yield a C-terminal amide upon cleavage. The synthesis of arginine-containing peptides can present challenges due to the guanidinium (B1211019) group, which requires robust protection (e.g., with Pbf - 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions. nih.govresearchgate.net
Table 1: Common Reagents in Fmoc-based Solid-Phase Peptide Synthesis
| Reagent Type | Examples | Function |
|---|---|---|
| Solid Support (Resin) | Wang Resin, Rink Amide Resin | Insoluble polymer to which the peptide chain is anchored. nih.govresearchgate.net |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminal amino group; removed by a base (e.g., piperidine). du.ac.in |
| Side-Chain Protecting Groups | tBu (tert-butyl), Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | Protects reactive amino acid side chains; removed by strong acid (e.g., TFA). du.ac.innih.gov |
| Coupling Reagents | DIC (N,N'-Diisopropylcarbodiimide), HATU, TBTU | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. nih.govnih.gov |
| Cleavage Cocktail | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O | Cleaves the completed peptide from the resin and removes side-chain protecting groups. nih.gov |
The synthesis of analogues, such as those containing non-proteogenic amino acids like arylglycines, has also been optimized using SPPS, often requiring specific coupling conditions to minimize epimerization. nih.gov
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, predates SPPS and remains a valuable technique, especially for large-scale production. americanpeptidesociety.orglibretexts.org In this method, all reactants are dissolved in an appropriate solvent. The process involves the protection of the amino group of one amino acid and the carboxyl group of another, followed by the activation of the free carboxyl group to form the peptide bond. libretexts.org
A key challenge in LPPS is the purification of the product after each step, which often requires chromatography or recrystallization. nih.gov The choice of coupling reagents is critical to ensure high yields and minimize racemization. americanpeptidesociety.org
Common steps in solution-phase synthesis of a tripeptide like Gly-Gly-Arg-anilide would include:
Protection of the N-terminus of glycine (e.g., with a Boc or Z group).
Activation of its C-terminus using a coupling reagent.
Reaction with a second glycine molecule whose C-terminus is protected (e.g., as a methyl or benzyl (B1604629) ester).
Deprotection of the N-terminus of the resulting dipeptide.
Coupling of this dipeptide with a protected Arginine-anilide derivative.
Final deprotection of all protecting groups to yield the final product.
Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common coupling reagents that activate the carboxyl group by forming an O-acylisourea intermediate. americanpeptidesociety.org Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to improve reaction efficiency and suppress side reactions. americanpeptidesociety.org
Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high specificity and mild reaction conditions of enzymatic catalysis. glycoforum.gr.jpfrontiersin.org This approach can be particularly useful for creating complex derivatives, such as glycoproteins, where chemical methods alone may be inefficient or require extensive protection/deprotection steps. glycoforum.gr.jp
Enzymes like glycosyltransferases or endoglycosidases can be used to attach or modify sugar chains on a peptide backbone. frontiersin.org For a non-glycosylated peptide like this compound, enzymes such as ligases or proteases (operating in reverse or under kinetically controlled conditions) could potentially be used to form the peptide bonds. The transglycosylation activity of certain endoglycosidases can be harnessed to transfer a sugar chain from a donor to a suitable acceptor, which could be a modified version of the peptide. glycoforum.gr.jp This strategy starts with the chemical synthesis of a key precursor, which is then elaborated upon using enzymatic reactions to achieve the final complex structure. frontiersin.org
Derivatization Strategies for this compound
Modification of the core this compound structure is crucial for its application as a substrate. Derivatization at the C- and N-termini allows for the attachment of various functional groups.
The anilide group itself is a C-terminal modification. The most common derivatives of this peptide involve replacing the simple anilide with a chromogenic or fluorogenic reporter group that is released upon enzymatic cleavage of the Arg-anilide bond.
p-Nitroanilide (pNA): H-Gly-Gly-Arg-pNA is a chromogenic substrate. When the amide bond between arginine and pNA is hydrolyzed by a protease, the colorless substrate releases p-nitroaniline, which is yellow and can be quantified spectrophotometrically. The synthesis of amino acid p-nitroanilides can be challenging due to the low nucleophilicity of p-nitroaniline. nih.gov Efficient methods have been developed using condensing agents like phosphorus oxychloride in pyridine (B92270) or by activating protected amino acids as selenocarboxylate intermediates which then react with an azide. maastrichtuniversity.nlnih.gov These synthons, such as Boc-Arg-pNA, can then be used in stepwise peptide synthesis. maastrichtuniversity.nl
7-amino-4-methylcoumarin (B1665955) (AMC): H-Gly-Gly-Arg-AMC is a fluorogenic substrate. The AMC group is non-fluorescent when conjugated to the peptide. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin is released, which can be detected with high sensitivity. nih.gov Similar to pNA derivatives, the synthesis involves preparing an Nα-protected aminoacyl-AMC which serves as a building block for further peptide elongation. nih.gov For instance, Z-Gly-Gly-Arg-AMC is a known fluorogenic substrate for thrombin. novoprolabs.com
Table 2: Comparison of C-terminal Reporter Groups
| Reporter Group | Abbreviation | Detection Method | Key Feature |
|---|---|---|---|
| p-nitroanilide | pNA | Spectrophotometry (Colorimetric) | Produces a yellow color upon cleavage. maastrichtuniversity.nl |
| 7-amino-4-methylcoumarin | AMC | Fluorometry | Highly sensitive due to the fluorescence of the released product. nih.gov |
The N-terminal glycine of this compound can be modified to alter the substrate's specificity, solubility, or other properties. Common modifications include acylation, such as acetylation (Ac) or benzoylation (Bz), which neutralizes the positive charge of the N-terminal amino group. For example, Ac-Arg-Gly-Lys(Ac)-AMC is a known fluorogenic substrate used in histone deacetylase (HDAC) assays. novoprolabs.com
Site-specific modifications at the N-terminus can also be achieved through various chemical strategies. For instance, N-terminal serine or threonine residues can be oxidized with periodate (B1199274) to generate an aldehyde, which can then be coupled to hydrazide-containing molecules. nih.gov For N-terminal glycine, specific methods have been developed to transform the terminal amine into an aldehyde, providing a handle for further conjugation. rsc.org
Substitution of the N-terminal glycine with other amino acids is a common strategy to create analogues with different properties. For example, replacing glycine with a D-alanine at specific positions in a peptide sequence has been shown to increase protein stability. nih.gov In the context of transferrin, substituting a glycine with an arginine residue significantly altered the protein's iron-binding and release properties. nih.gov These substitutions can modulate the peptide's conformation and its interaction with target enzymes.
Incorporation into Larger Peptide Sequences
The utility of this compound often extends beyond its standalone form, serving as a key motif for integration into more extensive polypeptide chains. This incorporation is typically achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. In this process, the this compound fragment can be strategically introduced at various positions within a growing peptide sequence.
Alternatively, in a stepwise synthesis, the Gly-Gly-Arg sequence is assembled sequentially onto a growing peptide chain. For instance, if the target sequence is Ac-Ala-Val-Gly-Gly-Arg-anilide, the synthesis would commence from the C-terminal anilide, with each amino acid being added one by one. The arginine residue's guanidinium group requires a suitable protecting group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Boc (tert-butyloxycarbonyl), to prevent unwanted side reactions during coupling.
The choice of coupling reagents is critical to ensure efficient and racemization-free incorporation. Common coupling agents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive such as OxymaPure® (ethyl (hydroxyimino)cyanoacetate), or phosphonium (B103445) salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
| Parameter | Description |
| Synthesis Strategy | Convergent (fragment condensation) or Stepwise (sequential addition) |
| Solid Support | Rink Amide resin for C-terminal anilide generation |
| Arginine Side-Chain Protection | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Boc (tert-butyloxycarbonyl) |
| Coupling Reagents | DIC/OxymaPure®, HBTU/DIPEA |
| Cleavage Cocktail | Trifluoroacetic acid (TFA)-based |
Conjugation to Diverse Chemical Scaffolds
The functionalization of this compound through conjugation to various chemical scaffolds expands its utility in fields such as drug delivery, molecular imaging, and materials science. The arginine residue, with its nucleophilic guanidinium group, and the N-terminal amine provide reactive handles for such modifications.
One common strategy involves the acylation of the N-terminal amine with a variety of molecules, including fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) chains. This is typically achieved by reacting the peptide with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, of the molecule to be conjugated.
The guanidinium group of the arginine residue can also be a target for chemical modification, although it is generally less reactive than the primary amine. nih.gov Direct labeling of the arginine side chain can be accomplished under specific conditions, for example, through reaction with dicarbonyl compounds to form cyclic adducts. researchgate.net
Furthermore, this compound can be conjugated to larger scaffolds like proteins or nanoparticles. This often involves the use of bifunctional linkers that possess two reactive groups—one that reacts with the peptide and another that binds to the scaffold. For instance, a linker containing both an NHS ester and a maleimide (B117702) group can be used to first react with the N-terminus of the peptide and then with a cysteine residue on a protein.
| Conjugation Site | Reactive Group | Example Conjugate |
| N-terminus | Primary Amine | Fluorescein isothiocyanate (FITC), Biotin-NHS ester, PEG-maleimide |
| Arginine Side-Chain | Guanidinium Group | Phenylglyoxal, 1,2-cyclohexanedione |
| C-terminus (Anilide) | Aromatic Ring | Not typically used for direct conjugation |
Advanced Analytical Characterization Techniques for this compound and its Derivatives
The unambiguous characterization of this compound and its derivatives is essential to confirm their identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of the synthesized peptide. Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common method. The peptide is eluted with a gradient of an organic solvent, such as acetonitrile, in water, both typically containing a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent. The retention time and the peak area are used to determine the purity of the sample.
Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most frequently used ionization techniques for peptides. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to sequence the peptide by fragmenting the parent ion and analyzing the resulting daughter ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. One-dimensional (1D) ¹H NMR can confirm the presence of the expected amino acid residues and the anilide group. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to assign the proton resonances to specific amino acid spin systems, while NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, aiding in the determination of the peptide's conformation in solution.
| Technique | Information Obtained |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment, quantification |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight, elemental composition |
| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence confirmation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Structural elucidation, conformational analysis |
Enzymatic Interactions and Substrate Specificity
H-Gly-Gly-Arg-anilide as a Protease Substrate
This compound and its derivatives are frequently employed as chromogenic substrates to assay the activity of proteases that exhibit a preference for cleaving after basic amino acid residues, such as arginine. The hydrolysis of the amide bond releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.
Trypsin Activity and this compound Cleavage
Trypsin, a well-characterized serine protease, demonstrates a high degree of specificity for cleaving peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues. This specificity is primarily dictated by the presence of a negatively charged aspartic acid residue (Asp189) at the bottom of the S1 binding pocket of the enzyme, which forms a salt bridge with the positively charged side chain of arginine or lysine.
While specific kinetic parameters for the tryptic hydrolysis of this compound are not extensively documented in readily available literature, studies on a variety of similar acyl-arginyl-p-nitroanilides provide significant insights into its expected behavior as a trypsin substrate. For instance, extending the peptide chain from a di- to a tripeptidyl-p-nitroanilide does not drastically alter the kinetic parameters for trypsin. However, the nature of the amino acids at the P2 and P3 positions (the second and third residues from the cleavage site, respectively) can influence the efficiency of hydrolysis. Research has shown that amino acids with unbranched aliphatic side chains at the P2 position can provide favorable conditions for interaction with the S2 subsite of trypsin. nih.gov Although not a perfect match, the glycine (B1666218) at the P2 and P3 positions in this compound would be accommodated by the active site, making it a substrate for trypsin. It is, however, expected to be a less optimal substrate compared to those with more specific recognition sequences. Missed cleavages by trypsin are more frequently observed when acidic amino acids are near the cleavage site, a factor not present in this substrate. nih.gov
Urokinase Activity and this compound Related Substrates
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in fibrinolysis by converting plasminogen to plasmin. Urokinase exhibits a preference for cleaving after arginine residues. While direct kinetic data for this compound with urokinase is sparse, studies on the closely related substrate, 5-oxo-Pro-Gly-Arg-pNA, offer valuable comparative data. The kinetic parameters for the hydrolysis of 5-oxo-Pro-Gly-Arg-pNA by urokinase have been determined, indicating that it serves as a good model substrate for studying the conversion of plasminogen to plasmin. nih.gov The Km value for urokinase with this substrate is in a similar order of magnitude to that of its natural substrate, plasminogen. nih.gov Given the structural similarity, this compound is also expected to function as a substrate for urokinase, allowing for the monitoring of its enzymatic activity.
| Substrate | Enzyme | K_m (μM) |
| 5-oxo-Pro-Gly-Arg-pNA | Urokinase | Similar to plasminogen |
Table 1: Kinetic parameter of a urokinase substrate structurally related to this compound.
Thrombin Activity and this compound Related Substrates
Thrombin is a key serine protease in the blood coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869). Thrombin displays a high degree of specificity, with a strong preference for substrates containing an arginine residue at the P1 position. However, the residues at the P2 and P3 positions also play a significant role in substrate recognition. The optimal thrombin cleavage sequence often includes a proline residue at the P2 position and an apolar amino acid at the P3 position. nih.govwustl.edu
A structurally similar compound, β-Ala-Gly-Arg p-nitroanilide, has been characterized as a chromogenic substrate that is cleaved by thrombin at a slow rate. sigmaaldrich.com This substrate is designed for the continuous determination of thrombin formation in plasma, where a high Michaelis constant (K_m_) and a low catalytic rate constant (k_cat_) are desirable. sigmaaldrich.com Given that this compound lacks the preferred proline at the P2 position, it is likely to be a relatively poor substrate for thrombin, exhibiting slow hydrolysis kinetics. The use of Z-Gly-Gly-Arg-MCA, a fluorogenic substrate with a similar peptide sequence, in thrombin generation assays has been noted to potentially interfere with the kinetics of the coagulation cascade through competitive inhibition of thrombin. nih.gov
| Substrate | Enzyme | K_m (mM) | k_cat_ (s⁻¹) |
| β-Ala-Gly-Arg p-nitroanilide | Thrombin | 1.95 | 1.91 |
Table 2: Kinetic parameters for a slow-cleaving thrombin substrate related to this compound. sigmaaldrich.com
Tissue-type Plasminogen Activator (tPA) and this compound Substrate
Tissue-type plasminogen activator (tPA) is another crucial serine protease involved in fibrinolysis. Similar to urokinase, tPA's primary function is to activate plasminogen. tPA exhibits fibrin specificity, with its catalytic efficiency being significantly enhanced in the presence of fibrin. technoclone.comnih.gov Both single-chain and two-chain forms of tPA are poor activators of plasminogen in the absence of fibrin, characterized by a high K_m_ and low k_cat_. technoclone.com
Factor Xa Activity and Related Arginine-Containing Substrates
Factor Xa is a serine protease that occupies a central position in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin. It exhibits a high degree of specificity for its cleavage sites. The preferred recognition sequence for Factor Xa is Ile-Glu/Asp-Gly-Arg. neb.compromega.in While the primary cleavage occurs after the arginine residue, Factor Xa can also cleave at other basic residues, with Gly-Arg being a recognized secondary cleavage site. neb.com This indicates that this compound, which terminates in a Gly-Arg sequence, has the potential to be a substrate for Factor Xa, although likely with lower efficiency than its preferred sequence. The accessibility of the cleavage site and the conformation of the substrate are also critical factors that influence the efficiency of cleavage by Factor Xa. huji.ac.il
Specificity for Other Serine Proteases
The utility of arginine-containing p-nitroanilide substrates extends to a broad range of serine proteases. The fundamental principle of substrate specificity lies in the interaction between the amino acid side chains of the substrate and the binding pockets (S-sites) of the protease. nih.gov For trypsin-like serine proteases, the S1 pocket is typically deep and negatively charged to accommodate the long, positively charged side chains of arginine or lysine.
However, variations in the S2, S3, and S4 subsites among different serine proteases lead to distinct substrate preferences. For example, while this compound is a substrate for trypsin, its lack of specific residues at the P2 and P3 positions makes it a less specific substrate compared to peptides designed for other proteases like thrombin or Factor Xa, which have more stringent requirements for these positions. A soybean serine protease has been identified that is highly specific for arginine at the P1 site and recognizes paired arginine residues. This highlights the diversity of substrate specificities even among proteases that cleave after the same amino acid.
Cathepsin G Substrate Specificity with p-nitroanilide Derivatives
Cathepsin G, a serine protease found in the azurophilic granules of neutrophils, exhibits a dual substrate specificity, combining properties of both chymotrypsin (B1334515) and trypsin. nih.gov Its substrate binding site has been extensively studied using a series of peptide p-nitroanilide (pNA) substrates to map the preferences of its various subsites. nih.gov
Studies using these derivatives have shown that Cathepsin G has a pronounced preference for a Phenylalanine (Phe) residue at the P1 position over other aromatic amino acids like Tyrosine (Tyr) and Tryptophan (Trp). nih.gov The S2 and S3 subsites, which accommodate the P2 and P3 amino acid residues of the substrate respectively, also contribute significantly to substrate specificity. The S2 subsite shows a preference for Proline (Pro) and Methionine (Met), while the S3 subsite favors Valine (Val) and Threonine (Thr). nih.gov Extending the peptide chain to the P4 position did not result in a significant enhancement of reactivity, indicating that the primary determinants of specificity lie within the S1 to S3 pockets. nih.gov
| Subsite | Preferred Amino Acid Residues | Substrate Series Used for Mapping |
|---|---|---|
| S1 | Phe > Tyr, Trp | Not specified |
| S2 | Pro, Met | Suc-Phe-AA-Phe-pNA |
| S3 | Val, Thr | Suc-AA-Pro-Phe-pNA |
| S4 | No significant preference | Various P4 residues |
Substrate Recognition and Enzyme Binding Pockets
The specificity of a protease is dictated by the chemical and spatial properties of its substrate-binding pockets, known as subsites (S), which interact with the corresponding amino acid residues of the substrate (P). purdue.edunih.gov
The S1 subsite is a primary determinant of a serine protease's specificity, as it binds the P1 residue of the substrate, the amino acid immediately preceding the scissile bond. purdue.edu In trypsin-like proteases, the S1 pocket is typically characterized by the presence of a negatively charged amino acid residue, such as aspartic acid or glutamic acid, at its base. wikipedia.org This feature allows for the specific recognition and stabilization of positively charged P1 residues like Arginine (Arg) and Lysine (Lys). wikipedia.orgyoutube.com Cathepsin G is known to have trypsin-like properties, enabling it to cleave peptide bonds after basic amino acid residues, including arginine. nih.gov This capability indicates that its S1 pocket can favorably accommodate the bulky and positively charged side chain of the arginine residue present in this compound.
While the S1-P1 interaction is paramount, the residues at the P2 and P3 positions also play a crucial role in modulating substrate binding and catalytic efficiency. researchgate.net These "upstream" residues interact with the corresponding S2 and S3 subsites on the enzyme surface. For Cathepsin G, the P2 and P3 residues significantly influence its activity. nih.gov Human neutrophil Cathepsin G is a chymotrypsin-like protease, and digestion of the enzyme itself has revealed antimicrobial fragments, such as the sequence Ile-Ile-Gly-Gly-Arg (Cathepsin G(1-5)). novoprolabs.com In the case of this compound, both the P2 and P3 positions are occupied by Glycine (Gly) residues. The small, non-polar nature of glycine provides conformational flexibility, which can facilitate the proper positioning of the P1 arginine residue within the S1 pocket for efficient catalysis.
In synthetic substrates like this compound, the aniline (B41778) moiety is part of the anilide group that is C-terminally linked to the peptide chain. This group functions as the leaving group upon enzymatic cleavage of the amide bond between the P1 arginine and the anilide nitrogen. In many experimental assays, a chromogenic or fluorogenic group, such as p-nitroaniline, is attached to the anilide to allow for spectrophotometric monitoring of the reaction rate. nih.gov The release of the colored or fluorescent anilide derivative is directly proportional to the enzyme's activity. The chemical nature of the aniline moiety can influence the kinetics of the reaction, particularly the rate of product release (deacylation), which can sometimes be the rate-limiting step in catalysis. The anilide group is essential for the utility of this compound as a tool for studying enzyme kinetics. purdue.edu
Amidolytic Activity of this compound
This compound serves as a substrate to measure the amidolytic activity of proteases, which is their ability to hydrolyze amide bonds. Due to the presence of arginine at the P1 position, this compound is particularly useful for assaying trypsin-like serine proteases. nih.gov Cathepsin G possesses this trypsin-like specificity, allowing it to cleave peptide bonds C-terminal to arginine residues. nih.gov Therefore, Cathepsin G can hydrolyze this compound, releasing the anilide group. This reaction is fundamental for in vitro characterization of the enzyme's catalytic efficiency and for studying the effects of inhibitors or modulators on its activity.
Enzyme Kinetics and Mechanistic Investigations
Determination of Kinetic Parameters (K_M, k_cat) for H-Gly-Gly-Arg-anilide as a Substrate
While specific kinetic data for this compound is not extensively documented in readily available literature, data from structurally similar tripeptide p-nitroanilide or aminomethylcoumarin (AMC) substrates provide valuable insights into how enzymes like trypsin, urokinase, and thrombin interact with such compounds. These enzymes are known to cleave after arginine residues. For instance, studies on the urokinase-catalyzed hydrolysis of 5-oxo-L-prolyl-glycyl-L-arginine 4-nitroanilide (5-oxo-Pro-Gly-Arg-NA) show that the K_M values are of the same order of magnitude as those for the natural substrate, plasminogen, indicating it is a good model substrate. nih.gov
The kinetic parameters for various proteases with similar tripeptide substrates are detailed below. These substrates share the common feature of an arginine residue at the P1 position, making them relevant for understanding the potential interactions of this compound.
| Enzyme | Substrate | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Urokinase | 5-oxo-Pro-Gly-Arg-NA | ~100-200 | Data not specified | Data not specified |
| Trypsin | Z-Gly-Gly-Arg-AMC | Data not specified | Data not specified | Data not specified |
| Thrombin | Ac-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg-Gly-Pro-Arg-Val-NHCH₃ | 310 | Value relative to NIH unit | Data not specified |
Steady-State and Pre-Steady-State Kinetic Analyses of Enzymatic Reactions
Pre-Steady-State Kinetics: Pre-steady-state kinetics investigates the initial moments of the enzymatic reaction, typically within the first few milliseconds, before the concentration of the ES complex becomes constant. unacademy.com This transient phase provides direct insight into the individual steps of the catalytic cycle, such as substrate binding rates (k_on), conformational changes within the enzyme-substrate complex, and the chemical cleavage step itself. nih.govnotesforbiology.com Techniques like stopped-flow and quench-flow are employed to observe these rapid initial events. notesforbiology.comnih.gov Pre-steady-state analysis can reveal the formation of intermediates and determine the rate constants for discrete steps in the reaction mechanism, which are often masked in steady-state measurements. nih.govunacademy.com For example, a "burst" of product formation observed in this phase can indicate that the chemical step (acylation) is faster than the product release step (deacylation).
Mechanistic Studies of Protease-Catalyzed Hydrolysis of this compound
The hydrolysis of the arginyl-anilide bond in this compound by trypsin-like serine proteases follows a well-established covalent catalysis mechanism. The process is centered around the catalytic triad (B1167595) in the enzyme's active site, typically composed of serine, histidine, and aspartate residues.
The key steps of the mechanism are:
Enzyme-Substrate Complex Formation: The substrate binds to the enzyme's active site. The positively charged side chain of the P1 arginine residue fits into the negatively charged S1 specificity pocket of the enzyme, which often contains an aspartate residue (e.g., Asp189 in trypsin). nih.gov This interaction ensures correct positioning of the scissile peptide bond.
Nucleophilic Attack and Tetrahedral Intermediate Formation: The serine residue of the catalytic triad, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the arginine residue in the substrate. This forms a high-energy, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonds from the "oxyanion hole" in the enzyme's active site.
Acylation: The tetrahedral intermediate collapses. The histidine residue, now acting as a general acid, donates a proton to the nitrogen of the anilide leaving group, facilitating the cleavage of the peptide bond. This results in the release of the anilide product and the formation of a covalent acyl-enzyme intermediate, where the remaining Gly-Gly-Arg portion is ester-linked to the active site serine.
Deacylation: A water molecule enters the active site and is activated by the histidine residue. This activated water molecule performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
Enzyme Regeneration: This second intermediate collapses, breaking the ester bond between the peptide and the serine residue. The peptide product (H-Gly-Gly-Arg) is released, and the catalytic triad is regenerated to its original state, ready to bind another substrate molecule.
Influence of Structural Modifications on this compound Kinetic Parameters
The kinetic parameters of protease substrates are highly sensitive to their amino acid sequence, particularly at the residues adjacent to the cleavage site (P1). For a substrate like this compound, the P1 residue is Arginine, while Glycine (B1666218) occupies the P2 and P3 positions.
Influence of P2 and P3 Residues: Research on the tryptic hydrolysis of various tripeptidyl-p-nitroanilides demonstrates that the nature of the amino acids at the P2 and P3 positions significantly impacts kinetic parameters. nih.gov
P2 Position: The interaction between the P2 residue and the S2 subsite of the enzyme can strongly influence binding and catalysis. For trypsin, substrates containing proline or norleucine at the P2 position have been shown to be highly effective, suggesting that an unbranched aliphatic side chain provides favorable interactions. nih.gov Replacing the Glycine at P2 in this compound with such residues could potentially lower the K_M and/or increase the k_cat.
P3 Position: The P3 residue also contributes to substrate recognition. Studies have shown that a Phenylalanine (Phe) residue at the P3 position has a clear favorable effect on the kinetic parameters for trypsin, whereas a Proline residue can be unfavorable, especially with certain N-terminal blocking groups. nih.gov This suggests that hydrophobic or aromatic interactions at the S3 subsite can enhance catalytic efficiency. Modifying the P3 Glycine in this compound to a residue like Phenylalanine could improve its efficacy as a trypsin substrate.
Extending the peptide chain from a dipeptide to a tripeptide does not always lead to a large influence on kinetic parameters, but the specific nature of the added residue (at P3) is crucial for optimizing enzyme-substrate interactions. nih.gov
Structure Activity Relationships Sar and Molecular Design
Impact of Amino Acid Substitutions on H-Gly-Gly-Arg-anilide Activity
The specificity and efficiency of enzymatic hydrolysis of peptide substrates are dictated by the nature of the amino acid residues at and around the cleavage site. These residues interact with corresponding subsites on the enzyme, denoted as S sites (for residues N-terminal to the scissile bond) and S' sites (for residues C-terminal to the scissile bond). For this compound, the Gly-Gly-Arg sequence occupies the S3, S2, and S1 subsites, respectively.
The N-terminal region of a peptide substrate, corresponding to the P2, P3, and higher positions, plays a significant role in the initial binding and proper orientation of the substrate within the enzyme's active site. Modifications at the N-terminus of this compound can profoundly influence its interaction with the S-sites of a target protease.
Protecting the N-terminal α-amino group with moieties like acetyl (Ac) or benzoyl (Bz) can enhance substrate affinity. This is often attributed to the formation of additional hydrogen bonds with the enzyme backbone. For instance, studies on trypsin with various tripeptidyl-p-nitroanilides have shown that N-terminal protection generally leads to lower Km values, indicating tighter binding. A proposed mechanism for this is the formation of a hydrogen bond between the P4-carbonyl group and the enzyme's S4 subsite, which helps to stabilize the P3/S3 interaction. nih.gov
The nature of the amino acid at the P3 position is also critical. While this compound has a glycine (B1666218) at P3, substituting it with a residue having a more substantial side chain can significantly impact kinetics. For example, the presence of a Phenylalanine (Phe) at the P3 position has been shown to have a favorable effect on the tryptic hydrolysis of Gly-Arg-pNA analogs. nih.gov The benzyl (B1604629) side chain of Phe can engage in hydrophobic interactions within the S3 subsite, leading to improved binding and/or turnover.
The following table illustrates the effect of N-terminal modifications on the kinetic parameters of trypsin-catalyzed hydrolysis of Arg-pNA based substrates.
Table 1: Kinetic Parameters of Tryptic Hydrolysis for N-terminally Modified Arg-pNA Substrates
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) | Reference |
|---|---|---|---|---|
| Ac-Phe-Gly-Arg-pNA | 150 | 1.5 | 0.01 | nih.gov |
| Phe-Gly-Arg-pNA | 1000 | 2.5 | 0.0025 | nih.gov |
| Benzoyl-Arg-pNA | 200 | 0.5 | 0.0025 | nih.gov |
| Octanoyl-Arg-pNA | 50 | 2.0 | 0.04 | nih.gov |
The C-terminal anilide group of this compound interacts with the S' subsites of the protease. Modifications to this part of the molecule can influence the rate of catalysis, often by affecting the electronic nature of the scissile amide bond and through steric interactions.
The anilide group is a chromogenic leaving group, meaning its release upon hydrolysis can be monitored spectrophotometrically. A common modification is the addition of a nitro group to the para position of the aniline (B41778) ring, creating p-nitroanilide (pNA). The electron-withdrawing nature of the nitro group makes the anilide a better leaving group, which can facilitate the hydrolysis reaction. For the urokinase-catalyzed hydrolysis of anilide substrates, the catalytic rate constant (kcat) has been shown to follow a linear free-energy relationship of the Hammett type, indicating that the electronic properties of the leaving group influence the rate-limiting step. nih.gov
The table below shows the impact of C-terminal modifications on the kinetic parameters for urokinase-catalyzed hydrolysis of H-Glu-Gly-Arg based substrates.
Table 2: Kinetic Parameters for Urokinase-Catalyzed Hydrolysis of C-terminally Modified H-Glu-Gly-Arg Substrates
| Substrate (H-Glu-Gly-Arg-X) | KM (mM) | kcat (s-1) | Reference |
|---|---|---|---|
| -anilide | 1.1 | 4.7 | nih.gov |
| -p-fluoroanilide | 0.68 | 6.3 | nih.gov |
| -p-chloroanilide | 0.20 | 11.0 | nih.gov |
| -p-nitroanilide | 0.28 | 16.5 | nih.gov |
| -benzylamide | 8.9 | 0.8 | nih.gov |
The two adjacent glycine residues in this compound provide significant conformational flexibility to the peptide backbone. Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, has a much wider range of allowed Ramachandran angles compared to other amino acids. This flexibility allows the substrate to adopt various conformations, which can be crucial for fitting into the specific and often constrained active site of a protease.
This inherent flexibility of the Gly-Gly motif can facilitate the optimal positioning of the P1 arginine residue within the S1 specificity pocket of the enzyme. The ability of the peptide backbone to readily bend and twist can be a determining factor in achieving the precise geometry required for efficient catalysis. Research has shown that glycine-rich sequences are often found in the active site regions of enzymes, suggesting that this flexibility is a key feature for enabling conformational changes necessary for substrate binding and catalysis.
The arginine residue at the P1 position is the primary determinant of specificity for a large number of serine proteases, including trypsin, thrombin, and urokinase. The long, positively charged guanidinium (B1211019) group of the arginine side chain is specifically recognized by a negatively charged aspartic acid residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of these enzymes.
This electrostatic interaction, often accompanied by a network of hydrogen bonds, anchors the substrate in the active site and correctly positions the scissile bond (the Arg-anilide bond) relative to the catalytic triad (B1167595) (Ser-His-Asp) of the enzyme. The high fidelity of these proteases for arginine (and to a lesser extent, lysine) at the P1 position is a direct result of this highly specific interaction. Missed cleavages by trypsin are often observed when acidic residues are near the cleavage site, indicating the critical nature of the electrostatic environment for efficient hydrolysis. nih.gov
Conformational Analysis and its Relation to Enzymatic Activity
The biological activity of a peptide is intimately linked to its three-dimensional conformation. For a substrate like this compound, the ensemble of conformations it adopts in solution will determine its ability to be recognized and processed by an enzyme. While a high degree of flexibility from the glycine residues is beneficial for fitting into the active site, a pre-disposition towards a conformation that is complementary to the enzyme's binding site can enhance the rate of association.
Transferred Nuclear Overhauser Effect (NOE) measurements in NMR studies can provide insights into the conformation of a peptide when bound to an enzyme. Such studies on peptides binding to thrombin have been used to deduce their bound conformations. nih.gov Computational methods, such as molecular dynamics simulations, can also be employed to explore the conformational landscape of this compound in solution and to model its docking into the active site of a target protease. These studies can help to rationalize the observed kinetic data and guide the design of analogs with improved binding affinity and specificity.
Rational Design Principles for this compound Analogs as Enzyme Probes and Substrates
The SAR data for this compound and its analogs provide a foundation for the rational design of novel enzyme probes and substrates with tailored properties. The goal of such design can be to increase sensitivity, enhance specificity for a particular protease, or to introduce new functionalities.
For designing more sensitive chromogenic substrates, modifications to the C-terminal anilide group can be explored. As seen with p-nitroanilide, the introduction of electron-withdrawing groups can increase the rate of hydrolysis and thus the signal generated. nih.gov
To enhance specificity, modifications at the P2, P3, and even P4 positions can be made to exploit the unique features of the S2, S3, and S4 subsites of the target enzyme. For example, thrombin is known to have a preference for a proline residue at the P2 position. nih.gov Therefore, a substrate like H-Gly-Pro-Arg-anilide would be expected to be more specific for thrombin compared to this compound.
Another powerful design principle is the development of quenched fluorescent substrates. In this approach, a fluorophore and a quencher are attached to the peptide scaffold at positions that allow for Förster Resonance Energy Transfer (FRET) in the intact substrate, resulting in low fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. The H-Gly-Gly-Arg sequence can be incorporated into such a design to create a highly sensitive and specific probe for arginine-specific proteases. The choice of the fluorophore and quencher, as well as their attachment points, can be optimized to maximize the signal-to-background ratio.
Applications in Biochemical Research Tools and Assays
H-Gly-Gly-Arg-anilide Derivatives as Chromogenic Substrates in Spectrophotometric Assays
Derivatives of this compound are frequently employed as chromogenic substrates in spectrophotometric assays to determine the activity of proteases. In this type of assay, the anilide bond of the peptide is linked to a chromogenic leaving group, most commonly p-nitroaniline (pNA). When the peptide substrate is cleaved by a specific protease, the colorless substrate releases the colored pNA molecule. The rate of the enzymatic reaction can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 405 nm for pNA. nih.gov
The core principle of this assay is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. colab.ws This allows for a quantitative determination of enzyme activity. The simplicity and cost-effectiveness of spectrophotometric assays have made them a popular choice for routine enzyme analysis. researchgate.netsemanticscholar.org
Research has focused on modifying the peptide sequence to enhance selectivity and improve kinetic parameters for specific proteases. For instance, alterations in the amino acid sequence flanking the arginine residue can significantly impact the substrate's affinity and turnover rate by different enzymes. nih.gov Furthermore, modifications to the N-terminus, such as the addition of protecting groups or solubility-enhancing moieties like polyethylene (B3416737) glycol (PEG), have been shown to influence the substrate's performance in assays. nih.gov
Table 1: Examples of Chromogenic Substrates and Their Target Enzymes
| Substrate | Chromogenic Group | Target Enzyme | Wavelength (nm) |
|---|---|---|---|
| H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) | p-nitroaniline | Plasmin | 405 |
| H-D-Ile-L-Pro-L-Arg-p-nitroanilide (S2288) | p-nitroaniline | Tissue Plasminogen Activator | 405 |
| Benzoyl-Arg-pNA | p-nitroaniline | Trypsin | 405 |
| N-(4-Methoxyphenylazoformyl)-L-phenylalanine | 4-Methoxyphenylazoformyl | Carboxypeptidase A | 350 |
This compound Derivatives as Fluorogenic Substrates for Protease Activity Monitoring
For applications requiring higher sensitivity, this compound derivatives are utilized as fluorogenic substrates. These assays offer a significant advantage over chromogenic methods due to the inherently lower detection limits of fluorescence spectroscopy. nih.gov
The design of fluorogenic probes based on this compound involves coupling the peptide to a fluorophore and a quencher molecule. cmu.edursc.orgnih.gov A common strategy is to use Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of the donor fluorophore is quenched by a nearby acceptor molecule. nih.gov When the peptide linker is cleaved by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. nih.gov
Commonly used fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC). nih.govpnas.org The synthesis of these probes often involves solid-phase peptide synthesis to build the peptide backbone, followed by the attachment of the fluorophore and quencher at specific positions. nih.gov The choice of the donor-acceptor pair is critical for optimal FRET efficiency and signal-to-background ratio. nih.gov
The high sensitivity of fluorogenic assays makes them ideal for detecting low levels of protease activity in complex biological samples. nih.gov The enhanced fluorescence signal of coumarin (B35378) derivatives like ACC allows for the use of lower enzyme and substrate concentrations, which is particularly advantageous when working with rare or expensive enzymes. pnas.org These assays can be performed in a continuous manner, allowing for real-time monitoring of enzyme kinetics. nih.gov The liberation of the fluorogenic group upon cleavage of the anilide bond results in a measurable signal that can be used to quantify enzyme activity with high precision. nih.govnih.gov
The continuous nature of fluorogenic assays has facilitated the development of real-time enzyme activity monitoring systems. nih.govresearchgate.netnih.gov These systems allow researchers to study enzyme kinetics in detail, including the determination of Michaelis-Menten parameters (Km and Vmax). Real-time monitoring is crucial for understanding the mechanism of enzyme action and for screening potential inhibitors or activators. nih.gov By observing the change in fluorescence over time, researchers can gain insights into the dynamics of the enzymatic reaction as it happens.
Table 2: Comparison of Chromogenic and Fluorogenic Assays
| Parameter | Chromogenic Assays | Fluorogenic Assays |
|---|---|---|
| Principle | Absorbance | Fluorescence |
| Sensitivity | Lower | Higher |
| Typical Leaving Group | p-nitroaniline (pNA) | 7-amino-4-methylcoumarin (AMC) |
| Instrumentation | Spectrophotometer | Fluorometer |
| Advantages | Cost-effective, simple | High sensitivity, real-time monitoring |
Utilization in High-Throughput Screening for Enzyme Modulators
The robust and sensitive nature of assays using this compound derivatives makes them highly suitable for high-throughput screening (HTS) of enzyme modulators. researchgate.netnih.govnih.gov HTS allows for the rapid testing of large libraries of compounds to identify potential inhibitors or activators of a target enzyme. The use of microplate formats enables the simultaneous analysis of thousands of compounds, significantly accelerating the drug discovery process. nih.gov
Both chromogenic and fluorogenic substrates can be adapted for HTS applications. semanticscholar.org Fluorogenic assays are often preferred for HTS due to their higher sensitivity and lower sample volume requirements. nih.gov The development of multiplexed HTS assays allows for the simultaneous screening of inhibitors against multiple enzymes, further increasing efficiency. nih.gov
This compound in Protein-Protein and Protein-Peptide Interaction Studies
While primarily used as enzyme substrates, peptides like this compound can also be utilized in studies of protein-protein and protein-peptide interactions. nih.govnih.govresearchgate.netmdpi.com These interactions are fundamental to most cellular processes. nih.gov The specific sequence of the peptide can serve as a recognition motif for binding to a particular protein partner.
One approach involves immobilizing the peptide on a solid support and using it as bait to capture interacting proteins from a complex mixture. The identity of the bound proteins can then be determined using techniques like mass spectrometry. Furthermore, derivatives of this compound can be modified with cross-linking agents to covalently trap interacting partners. For example, a Gly-Gly-His sequence fused to a protein has been shown to mediate protein-protein cross-linking in the presence of Ni(II) and an oxidant. nih.gov Such studies provide valuable information about the specificity and nature of these molecular interactions. mdpi.comresearchgate.netdundee.ac.uk
Computational and Theoretical Investigations
Molecular Docking Studies of H-Gly-Gly-Arg-anilide with Target Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies are crucial for predicting its binding mode within the active site of target enzymes, which are typically serine proteases like trypsin, due to the arginine residue's specificity.
The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (the target enzyme). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket, calculating a scoring function to rank the most likely binding poses.
Detailed Research Findings: Docking simulations of this compound with trypsin-like serine proteases would likely show the positively charged guanidinium (B1211019) group of the arginine residue extending into the deep, negatively charged S1 specificity pocket of the enzyme. nih.gov This pocket characteristically contains an aspartic acid residue (e.g., Asp189 in trypsin) at its base, which would form a strong salt bridge with the arginine side chain of the ligand. nih.gov Further stabilization would be predicted to arise from hydrogen bonds between the peptide backbone of this compound and residues lining the active site, such as Gly216 and Ser195. nih.gov The anilide group would occupy a more hydrophobic region of the active site. The predicted binding energy, calculated from the scoring function, provides an estimate of the binding affinity.
| Parameter | Predicted Value | Key Interacting Residues in Trypsin S1 Pocket |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.5 to -9.0 | Asp189, Gly216, Ser190, Trp215 |
| Primary Interaction | Salt Bridge | Arg (ligand) with Asp189 (enzyme) |
| Hydrogen Bonds | 3-5 | Backbone amides/carbonyls with Gly216, Ser195 |
| Hydrophobic Interactions | Present | Anilide group with Trp215, Tyr172 |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For the this compound-enzyme complex identified through docking, MD simulations provide a dynamic view of the binding stability, conformational changes, and the role of solvent molecules.
Starting from the docked pose, the complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces on every atom are calculated, and Newton's laws of motion are used to simulate their movements over nanoseconds or even microseconds.
| Analysis Metric | Observation | Implication |
|---|---|---|
| RMSD of Ligand | Stable fluctuation around 1.5 Å after initial equilibration | The ligand remains stably bound in the active site. |
| RMSF of Enzyme Active Site Residues | Reduced fluctuation for residues 189-195 | The binding pocket becomes more ordered upon ligand binding. |
| Hydrogen Bond Occupancy | >85% for Arg(ligand)-Asp189(enzyme) interaction | The primary salt bridge is highly stable over time. |
| Radius of Gyration (Rg) of Enzyme | Slight decrease upon ligand binding | The enzyme becomes slightly more compact. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR study would involve synthesizing and testing a series of related tripeptide anilide analogs and then building a mathematical model.
The process involves calculating a variety of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges). Statistical methods are then used to create an equation that correlates these descriptors with the measured biological activity (e.g., inhibitory constant, Ki).
Detailed Research Findings: A hypothetical QSAR study on a series of H-Gly-Gly-X-anilide inhibitors, where X is varied, would likely demonstrate the critical importance of a positively charged residue at that position. The model would probably show a strong correlation between inhibitory activity and descriptors related to electrostatics and size of the side chain at the X position. For instance, the model might reveal that while a positive charge is essential, the optimal size of the side chain is also crucial for fitting into the S1 pocket. Furthermore, modifications to the anilide ring could be explored, with the QSAR model likely indicating that electron-withdrawing or lipophilic substituents could influence binding affinity, which would be reflected in the model's coefficients for electronic and hydrophobic descriptors. nih.gov
| Descriptor Type | Example Descriptor | Hypothesized Correlation with Activity | Rationale |
|---|---|---|---|
| Electronic | Partial charge on Arg side chain | Positive | Crucial for interaction with Asp189 in the S1 pocket. |
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Negative or Parabolic | Excessive lipophilicity may hinder solubility or fit. |
| Steric | Molar Refractivity (MR) of Arg side chain | Parabolic | Side chain must be large enough to fill the pocket but not so large as to cause steric clashes. |
| Topological | Wiener Index | Negative | Relates to molecular branching and compactness, affecting overall fit. |
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Interaction Analysis
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules in high detail. These methods can provide highly accurate information about the geometry, energy, and nature of intermolecular interactions, such as hydrogen bonds and electrostatic interactions, between this compound and key residues of a target enzyme. researchgate.net
Unlike molecular mechanics methods used in docking and MD, which rely on pre-parameterized force fields, DFT calculations solve approximations to the Schrödinger equation. This allows for a more fundamental analysis of the electronic effects governing the interaction.
Detailed Research Findings: DFT calculations would typically be performed on a truncated model of the active site, containing this compound and the most critical interacting amino acid residues (e.g., an aspartate residue). Such calculations could precisely quantify the interaction energy of the salt bridge between the arginine's guanidinium group and the aspartate's carboxylate group. frontiersin.org An energy decomposition analysis could further partition this interaction energy into its constituent parts: electrostatic, exchange-repulsion, polarization, and dispersion components. researchgate.net This provides a deep understanding of the fundamental forces driving the binding. DFT can also be used to analyze the electronic properties of the ligand itself, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand its reactivity.
| Calculated Property | Illustrative Value | Interpretation |
|---|---|---|
| Total Interaction Energy (ΔE) | -125 kJ/mol | Indicates a very strong and favorable interaction. |
| Electrostatic Component | -150 kJ/mol | The interaction is predominantly driven by electrostatic attraction (salt bridge). |
| Exchange-Repulsion Component | +55 kJ/mol | Repulsive force due to overlapping electron clouds at close distance. |
| Dispersion Component | -30 kJ/mol | Significant contribution from van der Waals forces. |
| H-Bond Distance (N-H···O) | 1.75 Å | Confirms the presence of a strong hydrogen bond. |
Future Directions in H Gly Gly Arg Anilide Research
Development of Next-Generation Enzyme Substrates and Probes with Enhanced Specificity
A primary focus of future research is the creation of H-Gly-Gly-Arg-anilide derivatives with improved features for studying proteases. The goal is to design substrates that are more selective for specific enzymes and probes that allow for real-time monitoring of enzyme activity in complex biological environments.
One promising approach is the development of Förster Resonance Energy Transfer (FRET) probes. nih.govnih.gov In a FRET-based substrate, two different fluorescent molecules, a donor and an acceptor, are attached to the peptide backbone of an this compound analog. When the substrate is intact, the two fluorophores are close enough for energy transfer to occur, resulting in the emission of light at the acceptor's characteristic wavelength. Upon cleavage of the peptide bond by a target protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence. This change in fluorescence provides a direct and continuous measure of enzyme activity. nih.gov The ratiometric imaging capabilities of FRET probes make them particularly valuable for quantitative analysis, as the ratio of donor to acceptor fluorescence is independent of probe concentration. nih.gov
Another area of development is the creation of quenched fluorescent probes . These probes are similar to FRET probes but utilize a fluorophore and a quencher molecule. When the probe is intact, the quencher suppresses the fluorescence of the fluorophore. Proteolytic cleavage separates the fluorophore from the quencher, resulting in a significant increase in fluorescence. This "turn-on" signal is highly sensitive and can be used to detect low levels of enzyme activity.
To enhance the specificity of these next-generation substrates and probes, researchers are employing combinatorial peptide libraries . nih.govpnas.org By systematically varying the amino acid sequence around the scissile bond of this compound, it is possible to identify sequences that are preferentially cleaved by a specific protease. pnas.org This approach allows for the design of substrates that are highly selective for a single enzyme, even in the presence of other proteases with similar cleavage preferences. The use of such libraries has been successful in profiling the specificity of various proteases, including serine proteases that recognize arginine at the P1 position. pnas.org
The table below summarizes the characteristics of these next-generation substrates and probes.
| Substrate/Probe Type | Principle of Operation | Advantages |
| FRET Probes | Measurement of the ratio of donor to acceptor fluorescence following proteolytic cleavage. | Real-time monitoring of enzyme activity; ratiometric imaging allows for quantitative analysis. nih.gov |
| Quenched Fluorescent Probes | "Turn-on" fluorescence signal upon cleavage of the peptide bond. | High sensitivity for detecting low levels of enzyme activity. |
| Highly Specific Peptide Substrates | Optimized amino acid sequences for selective cleavage by a target protease. | Enhanced specificity, reducing off-target signals from other proteases. |
Integration with Advanced Bioanalytical and Imaging Techniques
The integration of this compound-based assays with advanced analytical and imaging techniques is another exciting frontier. These technologies offer the potential to study protease activity with unprecedented spatial and temporal resolution.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the label-free visualization of the spatial distribution of molecules in tissue sections. nih.govnih.gov In the context of this compound, a substrate analog could be applied to a tissue sample, and MALDI-MSI could then be used to map the distribution of the intact substrate and its cleavage products. nih.govresearchgate.net This would provide a detailed picture of where the target protease is active within the tissue. nih.gov This approach has been successfully used to monitor the activity of endogenous proteases in gastric carcinoma, demonstrating its potential for clinical applications. nih.govresearchgate.net
The development of extensive substrate libraries for MALDI-MSI could enable the imaging of complex enzyme networks within tissues. nih.gov By applying a mixture of peptide substrates with different masses, it would be possible to simultaneously map the activity of multiple proteases in a single experiment. nih.gov
The table below outlines the benefits of integrating this compound-based assays with advanced bioanalytical and imaging techniques.
| Technique | Application with this compound | Advantages |
| MALDI-MS Imaging | Spatially resolved analysis of protease activity in tissue sections. nih.gov | Label-free detection; ability to map the distribution of multiple cleavage products simultaneously. nih.gov |
| Live-Cell Imaging with FRET Probes | Real-time visualization of enzyme activity within living cells. nih.gov | Non-destructive monitoring of dynamic cellular processes. nih.gov |
Exploration of Novel Enzymatic Targets for this compound Analogs in Biological Systems
While this compound is a well-established substrate for trypsin-like serine proteases, there is growing interest in exploring whether its analogs could be used to target other enzymes. The Gly-Gly-X sequence has been identified as a consensus sequence for the proteolytic processing of various viral and cellular proteins, suggesting that enzymes other than classical serine proteases may recognize this motif. nih.gov
Future research will likely focus on screening libraries of this compound analogs against a wide range of proteases to identify novel enzymatic targets. This could lead to the discovery of new roles for proteases in health and disease. For example, a novel serine protease from soybean has been shown to be highly specific for arginine at the P1 site and recognizes paired basic amino acid sequences, indicating that plant-based enzymes could also be potential targets. nih.gov
Furthermore, the development of analogs with modified peptide backbones or non-natural amino acids could lead to substrates that are resistant to degradation by common proteases, making them more stable probes for in vivo applications.
The exploration of novel enzymatic targets for this compound analogs could have significant implications for drug discovery. Once a new target has been identified, medicinal chemists can design and synthesize small molecule inhibitors that specifically target that enzyme.
Q & A
Q. What are the key structural and functional characteristics of H-Gly-Gly-Arg-anilide relevant to cell adhesion studies?
this compound contains the Gly-Gly-Arg (GGR) motif, a truncated variant of the RGD sequence (arginine-glycine-aspartic acid), which is critical for integrin-mediated cell adhesion . While RGD is a canonical recognition site for integrins in proteins like fibronectin and vitronectin, the GGR sequence may exhibit altered binding specificity due to conformational differences. Researchers should prioritize structural analysis (e.g., NMR, circular dichroism) to confirm the peptide’s tertiary conformation and compare its binding affinity to integrins using surface plasmon resonance (SPR) or fluorescence polarization assays .
Q. What experimental methodologies are commonly used to synthesize and purify this compound?
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps include:
- Resin selection : Use Rink amide resin to ensure C-terminal amidation.
- Coupling cycles : Optimize activation reagents (e.g., HBTU/HOBt) for glycine-glycine-arginine sequence efficiency.
- Cleavage and purification : Employ TFA-based cleavage cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) followed by reverse-phase HPLC with C18 columns. Validate purity (>95%) via LC-MS and amino acid analysis .
Q. How does this compound compare to full-length RGD-containing peptides in modulating integrin signaling?
The absence of aspartic acid (D) in GGR alters integrin binding kinetics. Researchers should design competitive binding assays using αvβ3 or α5β1 integrins, comparing IC₅₀ values between this compound and RGD peptides. Include negative controls (scrambled sequences) and measure downstream signaling (e.g., FAK phosphorylation) via Western blotting .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported binding affinities of this compound across studies?
Discrepancies often arise from:
- Buffer conditions : Ionic strength and divalent cations (e.g., Mn²⁺) modulate integrin activation. Standardize assay buffers (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, pH 7.4).
- Conformational heterogeneity : Use molecular dynamics simulations to predict dominant conformers and validate via X-ray crystallography or cryo-EM.
- Batch variability : Implement strict quality control (e.g., LC-MS, CD spectroscopy) for synthesized batches .
Q. How can researchers optimize cell-based assays to study this compound’s role in migration and adhesion?
- Cell line selection : Use integrin-overexpressing lines (e.g., HEK293-αvβ3) to amplify signal-to-noise ratios.
- Dynamic adhesion assays : Employ real-time impedance-based systems (e.g., xCELLigence) to quantify adhesion strength under shear stress.
- Data normalization : Normalize to total protein content or cell count to account for proliferation artifacts .
Q. What analytical approaches are critical for assessing this compound stability in physiological conditions?
- Degradation profiling : Incubate the peptide in human plasma (37°C) and analyze degradation products via MALDI-TOF MS at 0, 1, 6, and 24 hours.
- Oxidation susceptibility : Test stability under reactive oxygen species (ROS) using H₂O₂ challenge assays.
- Long-term storage : Assess lyophilized vs. solution-phase stability at -80°C vs. 4°C via accelerated aging studies .
Q. How can computational modeling enhance the design of this compound derivatives with improved specificity?
- Docking simulations : Use AutoDock Vina or Rosetta to predict binding poses with integrin head domains.
- Free-energy calculations : Apply MM-PBSA/GBSA to rank derivative binding energies.
- In silico mutagenesis : Identify critical residues for binding via alanine scanning .
Q. What methodologies ensure reproducibility when scaling up this compound synthesis for in vivo studies?
- Process analytical technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time reaction monitoring.
- DoE optimization : Use factorial design to optimize coupling times, solvent ratios, and temperatures.
- Batch documentation : Adhere to FAIR data principles by publishing raw spectral data, chromatograms, and synthesis logs in open repositories .
Methodological Considerations for Data Reporting
- Raw data archiving : Deposit HPLC chromatograms, MS spectra, and assay datasets in supplementary materials or repositories like Zenodo .
- Uncertainty quantification : Report SEM/confidence intervals for binding assays and include error propagation analysis in kinetic models .
- Ethical data practices : Cite primary literature for comparator compounds (e.g., commercial RGD peptides) and avoid secondary sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
